molecular formula C13H12Cl2N2O B8614813 (6-(3,4-Dichlorobenzylamino)pyridin-3-yl)methanol

(6-(3,4-Dichlorobenzylamino)pyridin-3-yl)methanol

Cat. No.: B8614813
M. Wt: 283.15 g/mol
InChI Key: SPCXTXNBNJUKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-(3,4-Dichlorobenzylamino)pyridin-3-yl)methanol is a useful research compound. Its molecular formula is C13H12Cl2N2O and its molecular weight is 283.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H12Cl2N2O

Molecular Weight

283.15 g/mol

IUPAC Name

[6-[(3,4-dichlorophenyl)methylamino]pyridin-3-yl]methanol

InChI

InChI=1S/C13H12Cl2N2O/c14-11-3-1-9(5-12(11)15)6-16-13-4-2-10(8-18)7-17-13/h1-5,7,18H,6,8H2,(H,16,17)

InChI Key

SPCXTXNBNJUKKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=NC=C(C=C2)CO)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 6-((3,4-dichlorobenzyl)amino)nicotinate (0.88 g, 2.83 mmol) in THF (18.9 mL) was cooled to −78° C. and a 1M solution of DIBAL-H (14.14 mL, 14.14 mmol) in toluene was added. The mixture was stirred for 1.5 h while warming to room temperature. The reaction mixture was diluted with THF (20 mL) and quenched with Na2SO4.10H2O followed by a few drops of water. The mixture was stirred at room temperature for 18 h, then filtered through a pad of Celite topped with silica gel. The pad was washed with ethyl acetate and the filtrate was concentrated. The residue was purified by flash chromatography on silica gel using 45-80% ethyl acetate in hexanes. The desired fractions were concentrated to give (6-(3,4-dichlorobenzylamino)pyridin-3-yl)methanol as a white solid (0.46 g, 57%). 1H NMR (400 MHz, METHANOL-d4) δ ppm 7.91 (1H, d, J=1.76 Hz), 7.40-7.52 (3H, m), 7.26 (1H, dd, J=8.28, 2.01 Hz), 6.51-6.59 (1H, m), 4.50 (2H, s), 4.44 (2H, s). LCMS: R.T.=2.74; [M+H]+=282.99.
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
18.9 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.14 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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